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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163 Get Quote

In the landscape of targeted cancer therapeutics, small molecule inhibitors that disrupt

oncogenic transcription factors have emerged as a promising strategy. This guide provides a

detailed comparison of the cytotoxic profiles of two such inhibitors, VPC-18005 and YK-4-279,

which both target members of the ETS (E26 transformation-specific) family of transcription

factors, albeit through different mechanisms. This analysis is intended for researchers,

scientists, and drug development professionals seeking to understand the differential effects of

these compounds on cell viability.

Executive Summary
VPC-18005 is an antagonist of the ETS-related gene (ERG) that directly interacts with the

ERG-ETS domain, thereby disrupting its ability to bind DNA.[1][2][3][4] In contrast, YK-4-279 is

an inhibitor of the EWS-FLI1 fusion protein, functioning by blocking the interaction between

EWS-FLI1 and RNA helicase A.[5][6][7] While both compounds show efficacy in inhibiting the

oncogenic activity of their respective ETS targets, their cytotoxic profiles are markedly different.

Experimental data indicates that VPC-18005 exhibits minimal to no cytotoxicity in prostate

cancer cell lines at effective concentrations, whereas YK-4-279 demonstrates significant

cytotoxic effects.

Mechanism of Action
VPC-18005 is designed to specifically target the DNA-binding ETS domain of ERG.[2][4] By

binding to this domain, it sterically hinders the interaction between ERG and its target DNA

sequences, leading to a downstream inhibition of ERG-mediated gene transcription.[1][2][3]
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This targeted approach is aimed at mitigating the oncogenic functions of ERG, such as

promoting cell migration and invasion, without inducing widespread cell death.[1][2]

YK-4-279 functions by disrupting a critical protein-protein interaction. It inhibits the binding of

the EWS-FLI1 fusion protein to RNA helicase A, a key interaction for the oncogenic activity of

EWS-FLI1 in Ewing's Sarcoma.[5][6][7] This compound has also been shown to inhibit the

activity of other ETS family members like ERG and ETV1.[5][6][7][8] The disruption of these

interactions leads to growth arrest and apoptosis in susceptible cancer cells.[5][6]
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Caption: Mechanisms of action for VPC-18005 and YK-4-279.

Cytotoxicity Data Comparison
The following table summarizes the key quantitative data on the cytotoxicity of VPC-18005 and

YK-4-279 in various cancer cell lines.

Compound Cell Line Assay IC50 / Effect Reference

VPC-18005 PNT1B-ERG MTS

No decrease in

viability (0.2–25

μM)

[2][9]

VCaP MTS

No decrease in

viability (0.2–25

μM)

[2][9]

PC3 MTS

No decrease in

viability (0.2–25

μM)

[2][9]

YK-4-279 VCaP MTS IC50 ≈ 10 μM [2][9]

PC3 MTS IC50 > 100 μM [2][9]

PNT1B-ERG Cell Viability
Inhibition at

doses ≥ 5 μM
[2]

LNCaP Cell Viability
IC50 = 2.75 µM

(72h)
[8][10]

Neuroblastoma

(Panel)
Cell Viability

IC50 range: 0.4

to 2 μM
[11]

Neuroblastoma

(LA-N-6)
Cell Viability IC50 = 0.653 μM [12][13]

Neuroblastoma

(IMR-32)
Cell Viability IC50 = 0.218 μM [12][13]

Neuroblastoma

(NB-19)
Cell Viability IC50 = 2.796 μM [12][13]
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Experimental Protocols
Cell Viability (MTS) Assay

Objective: To assess the impact of VPC-18005 and YK-4-279 on the viability of prostate

cancer cells.

Cell Lines: PNT1B-ERG (ERG-overexpressing), VCaP (ERG fusion-positive), and PC3

(ERG-negative).

Methodology:

Cells were seeded in 96-well plates and allowed to adhere.

The following day, cells were treated with increasing concentrations of VPC-18005 (0.2–25

μM), YK-4-279, or a DMSO control.

After 72 hours of incubation, MTS reagent was added to each well.

The plates were incubated for a specified period to allow for the conversion of the MTS

tetrazolium compound into a colored formazan product by viable cells.

The absorbance was measured at a specific wavelength using a microplate reader.

Cell viability was calculated as a percentage relative to the DMSO-treated control cells.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10831163?utm_src=pdf-body
https://www.benchchem.com/product/b10831163?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTS Assay Workflow
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Caption: Workflow for the MTS cell viability assay.
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Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle distribution.

Methodology:

Cells were treated with VPC-18005 or YK-4-279 at specified concentrations (e.g., 5 and 10

μM for YK-4-279).

Following treatment, cells were harvested, washed, and fixed.

Fixed cells were then stained with a fluorescent DNA-intercalating agent (e.g., propidium

iodide).

The DNA content of the cells was analyzed by flow cytometry.

The distribution of cells in different phases of the cell cycle (sub-G0, G0/G1, S, and G2/M)

was quantified. A study noted that YK-4-279 treatment substantially increased the sub-G0

population, indicative of apoptosis, while VPC-18005 did not impact the cell cycle

distribution.[2]

Conclusion
The comparative analysis of VPC-18005 and YK-4-279 reveals a critical distinction in their

cytotoxic profiles. VPC-18005 acts as a non-toxic inhibitor of ERG-mediated cellular processes

such as migration and invasion, making it a promising candidate for anti-metastatic therapies

where preserving cell viability is advantageous.[2] In contrast, YK-4-279 exhibits potent

cytotoxic effects across a range of cancer cell lines, including those of prostate and

neuroblastoma origin, suggesting its potential as a direct anti-proliferative and apoptosis-

inducing agent.[2][11][12][13] This fundamental difference in their cellular impact should be a

key consideration for researchers selecting an ETS inhibitor for specific therapeutic

applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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